molecular formula C9H6BrClO2 B11753282 8-Bromo-5-chlorochroman-4-one

8-Bromo-5-chlorochroman-4-one

Cat. No.: B11753282
M. Wt: 261.50 g/mol
InChI Key: INNNSEPEQAHJFU-UHFFFAOYSA-N
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Description

8-Bromo-5-chlorochroman-4-one is a chemical compound belonging to the class of chromanones, which are bicyclic compounds containing a benzene ring fused to a dihydropyran ring. This compound is characterized by the presence of bromine and chlorine substituents at the 8th and 5th positions, respectively. Chromanones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chlorochroman-4-one typically involves the bromination and chlorination of chroman-4-one derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the chromanone scaffold . The reaction conditions often involve the use of solvents like ethanol and catalysts such as Rh(PPh3)3Cl under hydrogen pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chlorochroman-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted chromanones, which can have different biological activities and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Bromo-5-chlorochroman-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Bromo-5-chlorochroman-4-one can be compared with other similar compounds, such as:

    Chroman-4-one: The parent compound without halogen substituents.

    8-Bromo-chroman-4-one: A similar compound with only a bromine substituent.

    5-Chloro-chroman-4-one: A similar compound with only a chlorine substituent.

Uniqueness

The presence of both bromine and chlorine atoms in this compound makes it unique, as it can exhibit different chemical reactivity and biological activities compared to its mono-substituted analogs .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis. Additionally, its potential biological activities make it an interesting candidate for further research in medicinal chemistry and other related fields.

Properties

Molecular Formula

C9H6BrClO2

Molecular Weight

261.50 g/mol

IUPAC Name

8-bromo-5-chloro-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H6BrClO2/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2H,3-4H2

InChI Key

INNNSEPEQAHJFU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2C1=O)Cl)Br

Origin of Product

United States

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